Product packaging for 2,5,6-Trichloronicotinamide(Cat. No.:CAS No. 142266-62-4)

2,5,6-Trichloronicotinamide

Cat. No.: B595532
CAS No.: 142266-62-4
M. Wt: 225.453
InChI Key: DBAVDGXPOXFHRC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nicotinamide (B372718) Derivatives

Halogenated nicotinamide derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of halogen atoms onto the nicotinamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. This, in turn, can modulate its biological activity and reactivity.

2,5,6-Trichloronicotinamide is a distinct member of this family, featuring a high degree of chlorination on the pyridine (B92270) ring. This extensive halogenation creates a highly electron-deficient aromatic system, which dictates its reactivity and potential applications. Unlike less substituted analogs, the three chlorine atoms in this compound offer multiple sites for further functionalization through nucleophilic substitution reactions, making it a versatile precursor for a diverse range of more complex structures. The reactivity of halopyridines is often dependent on the position and nature of the halogen, with the chlorine atoms at positions 2 and 6 being particularly susceptible to displacement.

Significance as a Nitrogen-Containing Heterocyclic Compound Scaffold

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the core structure of a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.netsemanticscholar.orggoogleapis.comchemrxiv.org Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds and coordinate with metal ions, which is crucial for biological interactions. researchgate.netchemrxiv.org The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental scaffold in many biologically active molecules. synblock.com

This compound serves as a key example of a highly functionalized nitrogen-containing heterocyclic scaffold. Its utility lies in its capacity to act as a versatile intermediate. For instance, it has been instrumental in the synthesis of inhibitors for challenging drug targets like the KRAS G12C mutant, which is implicated in several cancers. googleapis.com In these syntheses, the trichlorinated pyridine core provides a robust platform for the strategic introduction of various substituents to build up the final complex and biologically active molecule. googleapis.comgoogle.com

Current Research Landscape and Underexplored Potential of this compound

The current research landscape for this compound is primarily centered on its application as a chemical intermediate in multi-step syntheses. googleapis.comgoogle.com Patents reveal its use in the preparation of complex pharmaceutical agents, highlighting its value to the drug discovery and development process. googleapis.comgoogle.com For example, a detailed synthetic route involves the conversion of 2,5,6-trichloronicotinic acid to this compound, which then serves as a precursor for further chemical transformations. googleapis.com Another patented method describes the treatment of this compound with oxalyl chloride as a step in a larger synthetic sequence. google.com

Despite its demonstrated utility as a building block, the full potential of this compound remains largely underexplored. There is a notable lack of fundamental research focused on the compound itself, including detailed studies of its reactivity patterns, spectroscopic characterization, and exploration of its own potential biological activities. The high degree of halogenation suggests that it could be a precursor to novel materials with interesting electronic or photophysical properties. Furthermore, the strategic and selective substitution of its chlorine atoms could lead to the generation of diverse libraries of novel nicotinamide derivatives for screening in various biological assays. The development of new synthetic methodologies to access and functionalize such highly halogenated pyridines continues to be an active area of research, suggesting that the applications for compounds like this compound will likely expand in the future. nih.gov

Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 142266-62-4 lookchem.comchemicalbook.com
Molecular Formula C₆H₃Cl₃N₂O lookchem.com
Molecular Weight 225.46 g/mol lookchem.com
Boiling Point (Predicted) 290.0 ± 40.0 °C lookchem.com
Density (Predicted) 1.643 ± 0.06 g/cm³ lookchem.com
pKa (Predicted) 13.32 ± 0.50 lookchem.com
LogP (Predicted) 3.02490 lookchem.com
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C lookchem.com

Synthesis of this compound

Starting MaterialReagentsProductReference(s)
2,5,6-Trichloronicotinic acid1,1'-Carbonyldiimidazole (B1668759), THFThis compound googleapis.com
This compoundOxalyl chloride, Triethylamine, THFFurther derivatized products google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl3N2O B595532 2,5,6-Trichloronicotinamide CAS No. 142266-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAVDGXPOXFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706399
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142266-62-4
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2,5,6 Trichloronicotinamide

Established Synthetic Pathways for 2,5,6-Trichloronicotinamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For this compound, this is typically achieved by activating the carboxylic acid group of 2,5,6-trichloronicotinic acid to facilitate nucleophilic attack by ammonia (B1221849).

Oxalyl Chloride-Mediated Synthesis Approaches

A prevalent and efficient method for the synthesis of this compound involves the use of oxalyl chloride to convert 2,5,6-trichloronicotinic acid into its highly reactive acyl chloride intermediate, 2,5,6-trichloronicotinoyl chloride. This intermediate is not typically isolated and is reacted in situ with a source of ammonia to yield the desired amide.

The general reaction scheme is as follows: Step 1: Acyl Chloride Formation The reaction between 2,5,6-trichloronicotinic acid and oxalyl chloride, often catalyzed by a small amount of N,N-dimethylformamide (DMF), produces the acyl chloride. This step is characterized by the evolution of gaseous byproducts, including carbon monoxide and hydrogen chloride.

Step 2: Amidation The resulting crude acyl chloride is then treated with an ammonia source, such as aqueous or gaseous ammonia, or ammonium (B1175870) hydroxide (B78521), to form this compound. google.com The reaction is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. researchgate.netchemicalbook.com

Alternative activating agents to oxalyl chloride include thionyl chloride (SOCl₂) and 1,1'-carbonyldiimidazole (B1668759) (CDI). google.comepo.org For instance, the reaction of 2,5,6-trichloronicotinic acid with CDI in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 50 °C) forms an activated imidazolide (B1226674) intermediate. google.com Subsequent addition of ammonium hydroxide at a controlled temperature (e.g., 0 °C) furnishes this compound. google.com

Role of Specific Reagents and Reaction Conditions (e.g., Triethylamine, Solvents, Temperature Control)

The success of the synthesis of this compound is highly dependent on the careful control of reagents and reaction parameters.

Triethylamine: This tertiary amine base is commonly employed in the amidation step, particularly when using acyl chlorides. google.comepo.org Its primary function is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated during the reaction. epo.org The formation of triethylammonium (B8662869) chloride, a salt, prevents the protonation of the ammonia nucleophile, which would otherwise render it non-reactive. google.com

Solvents: The choice of solvent is critical for ensuring proper solubility of reactants and for controlling the reaction temperature. Common solvents used in these synthetic pathways include:

Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and toluene (B28343) are frequently used. google.comgoogle.comgoogle.com THF and DCM are favored for their ability to dissolve the reactants and intermediates, while toluene can be useful for azeotropic removal of water if present in the starting materials. google.comgoogle.com

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is often used in small, catalytic amounts to facilitate the formation of the acyl chloride from the carboxylic acid and oxalyl chloride. epo.org

Temperature Control: Temperature management is crucial throughout the synthesis. The initial activation of the carboxylic acid with oxalyl chloride may be performed at room temperature or with gentle heating (e.g., 60-65 °C) to ensure complete conversion. google.comgoogle.comgoogle.com In contrast, the subsequent amidation step is often conducted at lower temperatures (e.g., 0 °C) to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia, thereby minimizing the formation of by-products. google.comgoogle.com

PrecursorReagentsSolvent(s)TemperatureProductReference
2,5,6-Trichloronicotinic acid1) CDI; 2) NH₄OHTHF, Toluene1) 50 °C; 2) 0 °C to 20 °CThis compound google.com
This compound1) Oxalyl Chloride; 2) 2,6-Diethylaniline, TriethylamineTHF, DCM1) 0 °C to 60 °C; 2) 0 °C to rt2,5,6-Trichloro-N-((2,6-diethylphenyl)carbamoyl)nicotinamide google.com
2,5,6-Trichloronicotinic acid1) Oxalyl Chloride, DMF (cat.); 2) AminomethylcyclopropaneNot specifiedNot specifiedN-(Cyclopropylmethyl)-2,5,6-trichloronicotinamide googleapis.com

Optimization of Synthetic Routes for Improved Yield and Purity

The optimization of the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of impurities. Key strategies include the careful selection of reagents, control of reaction conditions, and effective purification methods.

The purity of the final product and intermediates is often monitored using techniques like High-Performance Liquid Chromatography (HPLC). This allows for the adjustment of reaction times and conditions to ensure the complete consumption of starting materials and to identify the formation of any significant by-products.

Purification of this compound is typically achieved through standard laboratory techniques. Following the reaction, a common work-up procedure involves quenching the reaction mixture with water or brine and extracting the product into an organic solvent like ethyl acetate (B1210297). google.com The combined organic layers are then washed, dried over a drying agent such as sodium sulfate, and the solvent is removed under reduced pressure. google.com

The crude product is often purified by silica (B1680970) gel column chromatography, using a gradient of solvents such as ethyl acetate in petroleum ether or heptane, to separate the desired amide from unreacted starting materials and by-products. google.comepo.org Recrystallization from suitable solvent systems, such as ethanol/water mixtures, can also be employed to achieve high purity (>98%).

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific studies on the green synthesis of this compound are not extensively documented, the general principles can be applied to its current synthetic routes.

A key area for improvement is the choice of solvents. Traditional solvents like DMF, DMSO, and chlorinated hydrocarbons are effective but pose environmental and health concerns. researchgate.netacs.org Recent research into the synthesis of other nicotinic acid derivatives has highlighted the potential of greener alternatives. For example, Cyrene™, a bio-based dipolar aprotic solvent, has been successfully used as a substitute for DMF and DMSO in nucleophilic aromatic substitution reactions on nicotinic esters, often with reduced reaction times and simplified water-based work-ups. researchgate.netacs.orgunimi.it

Another green approach involves the use of solvent-free reaction conditions. researchgate.netd-nb.info For the synthesis of related 2-(arylamino)nicotinic acid derivatives, solvent-free methods catalyzed by boric acid have been shown to be effective, offering benefits such as high yields, simple work-up procedures, and the avoidance of hazardous solvents. d-nb.info

Furthermore, exploring catalytic amidation methods could significantly improve the atom economy of the synthesis. catalyticamidation.infomdpi.com Direct catalytic amidation of 2,5,6-trichloronicotinic acid would eliminate the need for stoichiometric activating agents like oxalyl chloride or CDI, thereby reducing waste generation. catalyticamidation.infomdpi.com While this has been explored for other carboxylic acids, its application to the synthesis of this compound represents a promising area for future research.

Chemical Reactivity and Derivatization Strategies of 2,5,6 Trichloronicotinamide

Reactivity of the Pyridine (B92270) Ring in 2,5,6-Trichloronicotinamide

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the three chlorine substituents. This electron-poor nature makes the ring susceptible to nucleophilic attack, a characteristic feature of many polychlorinated pyridine compounds. The chlorine atoms at positions 2, 5, and 6 further activate the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The inherent reactivity of the pyridine ring can also be influenced by the reaction conditions. For instance, in the presence of strong acids, the nitrogen atom can be protonated, further increasing the ring's electrophilicity. Conversely, the amide group, while being an electron-withdrawing group, can also participate in directing the regioselectivity of certain reactions.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Positions (2, 5, 6)

The three chlorine atoms on the pyridine ring of this compound are potential leaving groups in nucleophilic aromatic substitution reactions. The positions at 2 and 6 are generally more activated towards nucleophilic attack than the position at 5, due to the ortho and para relationship to the ring nitrogen, which can effectively stabilize the intermediate.

Various nucleophiles can be employed to displace the chlorine atoms, leading to a wide range of derivatives. Common nucleophiles include amines, alkoxides, and thiolates. The regioselectivity of the substitution can often be controlled by the choice of nucleophile, solvent, and reaction temperature. For instance, studies on similar polychlorinated pyridines have shown that the chlorine at the 2-position is often the most labile and can be selectively replaced under controlled conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

NucleophileReagent/ConditionsProduct TypeReference
AminesR-NH₂Aminopyridine derivatives researchgate.net
AlkoxidesR-ONaAlkoxypyridine derivatives researchgate.net
ThiolatesR-SNaThioetherpyridine derivatives researchgate.net

Transformations Involving the Amide Functional Group

The amide functional group in this compound offers another site for chemical modification. The amide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5,6-trichloronicotinic acid.

Furthermore, the amide can be transformed into other functional groups. For example, reaction with dehydrating agents like oxalyl chloride can convert the amide into a nitrile, yielding 2,5,6-trichloronicotinonitrile. google.com This transformation is significant as the nitrile group can then be subjected to a variety of further chemical manipulations.

Synthetic Approaches to Novel this compound Derivatives

Modification at the Amide Nitrogen

The nitrogen atom of the amide group can be functionalized through various reactions, leading to N-substituted derivatives. One common approach is N-alkylation, where the amide is treated with an alkyl halide in the presence of a base. For example, the synthesis of N-octyl-2,5,6-trichloronicotinamide has been reported, demonstrating the feasibility of introducing alkyl chains at this position. google.com

Another approach involves the reaction of this compound with isocyanates to form N-acylurea derivatives. A patent describes the reaction of this compound with an isocyanate in the presence of a base to yield N-((substituted-carbamoyl)carbamoyl)-2,5,6-trichloronicotinamide derivatives. epo.org

Table 2: Examples of N-Amide Modification of this compound

ReagentConditionsProduct TypeReference
Octyl halideBaseN-octyl-2,5,6-trichloronicotinamide google.com
IsocyanateBaseN-carbamoyl derivatives epo.org
Oxalyl Chloride/TriethylamineTHF, 0°C to 60°C2,5,6-Trichloronicotinonitrile google.com

Functionalization of the Pyridine Ring

The pyridine ring can be functionalized through cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used for the derivatization of halogenated pyridines. libretexts.orgsigmaaldrich.com While specific examples for this compound are not extensively documented in readily available literature, the principles from related systems are applicable.

For instance, a Suzuki coupling reaction would involve the reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base. This would lead to the substitution of one of the chlorine atoms with an aryl or vinyl group. The regioselectivity of such reactions would likely favor the more reactive 2- or 6-positions.

Table 3: Potential Cross-Coupling Reactions for Pyridine Ring Functionalization

Reaction TypeCoupling PartnerCatalyst/ConditionsExpected Product
Suzuki CouplingArylboronic acidPd catalyst, baseAryl-substituted trichloronicotinamide
Heck CouplingAlkenePd catalyst, baseAlkenyl-substituted trichloronicotinamide
Sonogashira CouplingTerminal alkynePd/Cu catalyst, baseAlkynyl-substituted trichloronicotinamide

Advanced Spectroscopic and Analytical Characterization of 2,5,6 Trichloronicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the structural confirmation of compounds like 2,5,6-trichloronicotinamide.

Both ¹H and ¹³C NMR are crucial in this process. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. For instance, in a related series of pyridine (B92270) derivatives, ¹H and ¹³C NMR spectroscopy were used to characterize the molecular structures of the synthesized complexes. researchgate.net The chemical shifts, coupling constants, and signal integrations in an NMR spectrum offer a detailed map of the molecule's connectivity.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H8.5 - 9.0SingletAmide (-CONH₂)
¹H7.5 - 8.0SingletAromatic (H-4)
¹³C165 - 170SingletCarbonyl (C=O)
¹³C150 - 155SingletAromatic (C-2)
¹³C145 - 150SingletAromatic (C-6)
¹³C130 - 135SingletAromatic (C-5)
¹³C125 - 130SingletAromatic (C-3)

Note: This is a predicted data table. Actual experimental values may vary.

In the study of derivatives, such as those synthesized from cyanuric chloride, NMR spectroscopy confirms the molecular structures of all resulting compounds. mdpi.com Similarly, for novel tetrazole derivatives, ¹H-NMR was a key spectral method for diagnosis. ekb.eg

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. neu.edu.tr It is a primary method for determining the molecular weight of a compound with high accuracy. For this compound, high-resolution mass spectrometry (HRMS) is employed for structural confirmation.

The process involves ionizing the molecule, which can cause it to break apart into smaller, charged fragments. The resulting pattern of fragments, known as a mass spectrum, is unique to the compound and provides a "molecular fingerprint." libretexts.org Analysis of these fragmentation patterns can yield valuable information about the molecule's structure. uni-saarland.de The presence of three chlorine atoms in this compound will produce a characteristic isotopic pattern in the mass spectrum, with distinct M+2, M+4, and M+6 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. neu.edu.tr

Table 2: Expected Isotopic Distribution for the Molecular Ion of this compound

Ion Relative Abundance (%) Basis
[M]⁺100Contains three ³⁵Cl atoms
[M+2]⁺~98Contains two ³⁵Cl and one ³⁷Cl atom
[M+4]⁺~32Contains one ³⁵Cl and two ³⁷Cl atoms
[M+6]⁺~3Contains three ³⁷Cl atoms

Note: These are theoretical abundances based on the natural isotopic distribution of chlorine.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. openaccessjournals.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

HPLC is a versatile technique used for the analysis of a wide range of compounds, including those that are non-volatile. openaccessjournals.com It is frequently used in drug development to ensure the purity of pharmaceutical compounds. openaccessjournals.com For this compound, HPLC can be used to determine its purity and to analyze for any impurities or byproducts from its synthesis. synblock.com For instance, in the synthesis of a related compound, HPLC was used for purification. googleapis.com The technique's high accuracy and sensitivity make it suitable for quantitative analysis. nih.gov

GC is particularly suited for volatile compounds. researchgate.net While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is invaluable for analyzing volatile starting materials or potential byproducts in its synthesis.

Table 3: Comparison of HPLC and GC for Analysis

Technique Principle Applicability to this compound Information Obtained
HPLCSeparation based on differential partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.comDirect analysis of the compound and its non-volatile derivatives. synblock.comPurity, quantification, identification of non-volatile impurities.
GCSeparation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. researchgate.netAnalysis of volatile precursors or byproducts; may require derivatization for the main compound.Purity of volatile starting materials, identification of volatile impurities.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.com These techniques measure the vibrational energies of molecular bonds.

IR spectroscopy is particularly sensitive to polar functional groups and provides a characteristic "fingerprint" region that is unique to the molecule. mt.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide (N-H and C=O stretching) and the chlorinated pyridine ring.

Raman spectroscopy is complementary to IR spectroscopy and is often more sensitive to non-polar bonds and skeletal vibrations of the molecule. mt.com The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis of the compound. spectroscopyonline.com For example, in the study of pharmaceutical polymorphs, both IR and Raman spectra are used to identify different crystalline forms. americanpharmaceuticalreview.com

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amide (-CONH₂)N-H stretch3400 - 31003400 - 3100
C=O stretch1700 - 16501700 - 1650
Aromatic RingC=C/C=N stretch1600 - 14501600 - 1450
C-H stretch3100 - 30003100 - 3000
ChloroalkaneC-Cl stretch800 - 600800 - 600

Note: These are general ranges and the exact frequencies will be specific to the molecule's structure and environment.

Computational Chemistry and Theoretical Investigations of 2,5,6 Trichloronicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. chemmethod.com These methods can predict molecular geometries, electronic energies, and various properties related to reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.orgmdpi.com It is frequently employed to predict the geometric and electronic properties of molecules, such as bond lengths, bond angles, and the distribution of electron density. For a molecule like 2,5,6-Trichloronicotinamide, DFT calculations could provide insights into how the electron-withdrawing chlorine atoms and the amide group influence the electronic environment of the pyridine (B92270) ring. However, no specific DFT studies detailing these properties for this compound are available in the published literature.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical approach to approximating the solutions to the Schrödinger equation. wikipedia.orgresearchgate.net While these methods are foundational for computational chemistry, there are no specific ab initio studies reported for this compound to provide data on its molecular properties.

Theoretical Studies on Tautomerism and Conformational Preferences

Tautomerism, the interconversion of structural isomers, and conformational preferences are key aspects of molecular behavior. nih.govresearchgate.net The amide group of this compound could potentially exhibit tautomerism, and the molecule may have different stable conformations due to rotation around single bonds. Theoretical calculations are the primary tool for investigating the relative energies of different tautomers and conformers. ethz.chmdpi.com A thorough search of the literature indicates that no theoretical studies on the tautomerism or conformational analysis of this compound have been reported.

Biological and Pharmacological Research Applications of 2,5,6 Trichloronicotinamide Derivatives

2,5,6-Trichloronicotinamide as a Precursor in Medicinal Chemistry

This compound is a chlorinated derivative of nicotinamide (B372718) that serves as a versatile precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a pyridine (B92270) ring substituted with three chlorine atoms and an amide group, provides multiple reactive sites for chemical modification. The presence of chlorine atoms allows for nucleophilic substitution reactions, while the amide group can also be modified. This chemical reactivity makes it a valuable starting material for the generation of diverse chemical libraries for drug discovery.

In the context of targeted cancer therapy, this compound has been utilized as a key intermediate in the synthesis of inhibitors for oncogenic proteins. epo.orggoogle.com A notable application is in the development of inhibitors for KRAS G12C, a specific mutant protein implicated in various cancers. epo.orggoogle.com For instance, it can be a starting component in a multi-step synthesis to create complex heterocyclic structures that are designed to bind to and inhibit the function of the KRAS G12C protein. google.com The process can involve reactions such as reacting this compound with other chemical reagents to build the core structure of the inhibitor molecule. google.com

The use of this compound as a precursor is not limited to a single class of compounds. Its chemical properties allow for its incorporation into a variety of molecular scaffolds, making it a valuable tool for medicinal chemists exploring different therapeutic targets.

Development of KRAS G12C Inhibitors from this compound

The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly common in non-small cell lung cancer (NSCLC) and colorectal cancer. researchgate.netspringermedizin.de This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and tumor growth. mdpi.com The development of inhibitors specifically targeting the KRAS G12C mutant has been a significant breakthrough in cancer therapy. researchgate.net this compound has served as a foundational chemical scaffold in the creation of some of these inhibitors. epo.orggoogle.com

These inhibitors are designed to covalently bind to the mutant cysteine residue at position 12 of the KRAS G12C protein. mdpi.comnih.gov This irreversible binding locks the protein in an inactive, GDP-bound state, thereby blocking its downstream signaling and inhibiting cancer cell growth. nih.govnih.gov The development process involves extensive structure-based design and optimization to enhance the potency, selectivity, and pharmacokinetic properties of the resulting compounds. researchgate.net

Biochemical Assay Methodologies for KRAS G12C Inhibition

A variety of biochemical assays are employed to characterize the interaction between KRAS G12C inhibitors and their target protein. These assays are crucial for determining the potency and selectivity of the inhibitors.

Nucleotide Exchange Assays: These assays measure the inhibitor's ability to block the exchange of GDP for GTP, a critical step in KRAS activation. biorxiv.orgbpsbioscience.com Techniques like Time-Resolved Fluorescence Energy Transfer (TR-FRET) are used, where a fluorescently labeled GDP analogue allows for the monitoring of nucleotide displacement. biorxiv.org A decrease in the fluorescent signal in the presence of an inhibitor indicates its efficacy in preventing nucleotide exchange. revvity.com

Binding Assays: These assays directly measure the affinity of the inhibitor for the KRAS G12C protein. acs.org Competitive binding assays, for example, utilize a known ligand to compete with the test compound for binding to the target protein. acs.org Surface Plasmon Resonance (SPR) is another technique that can be used to determine the binding kinetics, including the association and dissociation rates of the inhibitor. semanticscholar.org

Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to quantify the amount of active, GTP-bound KRAS in the presence of an inhibitor.

Assay TypePrincipleInformation ObtainedExample Technique
Nucleotide Exchange AssayMeasures the inhibition of GDP to GTP exchange. biorxiv.orgbpsbioscience.comFunctional activity of the inhibitor. biorxiv.orgTime-Resolved Fluorescence Energy Transfer (TR-FRET) biorxiv.org
Binding AssayMeasures the direct binding of the inhibitor to the KRAS G12C protein. acs.orgBinding affinity (KD), association/dissociation rates. acs.orgSurface Plasmon Resonance (SPR) semanticscholar.org
Cellular Thermal Shift Assay (CETSA)Measures the stabilization of the target protein upon inhibitor binding. biorxiv.orgTarget engagement in a cellular context. biorxiv.orgImmunoblotting biorxiv.org

Cellular Activity Studies of Derived Compounds

To assess the effectiveness of KRAS G12C inhibitors in a more biologically relevant context, their activity is evaluated in cancer cell lines harboring the KRAS G12C mutation. nih.gov

Cell Viability Assays: These assays determine the concentration of the inhibitor required to inhibit the growth or kill cancer cells. This is often reported as the half-maximal inhibitory concentration (IC50).

Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) are used to confirm that the inhibitor is binding to its intended target, the KRAS G12C protein, within the cell. biorxiv.org

Immunoblotting: This technique is used to measure the levels of phosphorylated proteins in downstream signaling pathways, such as p-ERK and p-AKT, to confirm that the inhibitor is effectively blocking KRAS signaling. nih.govnih.gov

Studies have shown that inhibitors derived from precursors like this compound can effectively reduce the levels of active, GTP-bound KRAS and inhibit the growth of KRAS G12C-mutant cancer cell lines. epo.orgsemanticscholar.org

Investigation of Downstream Signaling Pathway Modulation (e.g., PI3K, RAF)

KRAS acts as a critical upstream regulator of several signaling pathways that are essential for cell growth and survival, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. mdpi.comresearchgate.net Inhibition of KRAS G12C is expected to lead to the downregulation of these pathways.

RAF-MEK-ERK Pathway: KRAS G12C inhibitors have been shown to effectively suppress the phosphorylation of RAF, MEK, and ERK in sensitive cancer cells. researchgate.net This blockade of the MAPK pathway is a primary mechanism through which these inhibitors exert their anti-cancer effects. researchgate.net

PI3K-AKT-mTOR Pathway: While the effect on the PI3K pathway can be more variable, potent KRAS G12C inhibitors also lead to a reduction in the phosphorylation of AKT and downstream effectors like S6 kinase. nih.govnih.gov The activation of this pathway can sometimes be a mechanism of resistance to KRAS G12C inhibitors, highlighting the importance of evaluating its status. mdpi.comnih.gov

The modulation of these pathways is a key indicator of the inhibitor's on-target activity and its potential for therapeutic efficacy.

In Vivo Evaluation of Efficacy in Disease Models

The ultimate test of a potential cancer therapeutic is its ability to inhibit tumor growth in a living organism. To this end, KRAS G12C inhibitors developed from precursors such as this compound are evaluated in various in vivo models.

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time. aacrjournals.org

Patient-Derived Xenografts (PDX): Tumor tissue taken directly from a patient is implanted into mice. These models are considered to be more representative of human tumors and provide a more accurate prediction of clinical efficacy. aacrjournals.org

Genetically Engineered Mouse Models (GEMMs): These models have been engineered to develop tumors driven by the KRAS G12C mutation, providing a more physiologically relevant system to study the effects of the inhibitor in an immune-competent setting. nih.govbiorxiv.org

Successful in vivo studies demonstrate that the inhibitor can achieve sufficient concentrations in the tumor to inhibit KRAS G12C signaling and lead to tumor regression or stasis. nih.govaacrjournals.org

In Vivo ModelDescriptionKey Advantages
Cell Line-Derived Xenograft (CDX)Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice. aacrjournals.orgRelatively simple and reproducible.
Patient-Derived Xenograft (PDX)Tumor tissue from a patient is implanted into mice. aacrjournals.orgMore predictive of clinical response. aacrjournals.org
Genetically Engineered Mouse Model (GEMM)Mice engineered to develop KRAS G12C-driven tumors. nih.govbiorxiv.orgAllows for the study of the inhibitor in the context of a functional immune system. nih.govbiorxiv.org

Mechanistic Investigations of Action (e.g., RAS protein states, GTPase activity)

Understanding the precise mechanism of action of KRAS G12C inhibitors is crucial for their continued development and for overcoming potential resistance.

RAS Protein States: KRAS proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. nih.gov The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form. researchgate.net KRAS G12C inhibitors are designed to specifically bind to the inactive, GDP-bound state of the protein. nih.govaacrjournals.org By covalently modifying the mutant cysteine, they trap KRAS in this inactive conformation, preventing its reactivation. nih.gov

GTPase Activity: While the G12C mutation reduces the rate of GTP hydrolysis, it does not completely abolish it. aacrjournals.org The residual GTPase activity is essential for the inhibitor to work, as it allows for the cycling of KRAS to the GDP-bound state, which is the target of the inhibitor. nih.gov

Nucleotide Exchange: The binding of the inhibitor to the GDP-bound KRAS G12C prevents the subsequent binding of guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1, which are responsible for promoting the exchange of GDP for GTP. nih.gov This effectively blocks the reactivation of the KRAS protein.

Mechanistic studies have confirmed that the efficacy of these inhibitors is dependent on the dynamic cycling of the KRAS protein between its active and inactive states. nih.govfrontiersin.org

Drug and Substrate Tissue Distribution Studies

Exploration of Other Potential Biological Activities (e.g., Antimicrobial, Antiviral, Antineuroinflammatory)

Beyond its primary applications, the this compound scaffold and related structures have been explored for a variety of other biological activities. The unique electronic properties conferred by the three chlorine atoms on the pyridine ring make it an interesting candidate for development in several therapeutic areas.

Antimicrobial Activity: Research has indicated that this compound (TCNA) shows potential as an antimicrobial agent. In laboratory tests, TCNA was effective at inhibiting the growth of multidrug-resistant bacterial strains, suggesting it could serve as a foundational compound for developing new antibiotics. The antimicrobial activities of various heterocyclic derivatives are well-documented, with different structural motifs showing efficacy against both Gram-positive and Gram-negative bacteria. ekb.egnih.govsums.ac.ir

Antiviral Activity: While direct antiviral studies on this compound are not extensively published, research on structurally similar compounds is promising. A series of 2,5,6-trichlorobenzimidazole ribonucleosides demonstrated significant activity against human cytomegalovirus (HCMV). nih.gov Similarly, derivatives of 2,5,6-trichloroindole nucleosides were also found to be potent inhibitors of HCMV. nih.gov These findings suggest that the trichlorinated heterocyclic core is a viable pharmacophore for antiviral drug design, making this compound derivatives worthy of investigation for activity against various viruses.

Antineuroinflammatory Activity: Neuroinflammation is a key pathological process in many neurodegenerative diseases. semanticscholar.org Various chemical compounds are being investigated for their ability to suppress inflammatory responses in the brain. mdpi.com For example, derivatives of isatin, coumarin, and cinnamic acid have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in activated microglial cells. mdpi.comchiet.edu.egresearchgate.net Given that many anti-inflammatory drugs possess heterocyclic scaffolds, there is a rationale for exploring the potential of this compound derivatives as novel antineuroinflammatory agents. semanticscholar.orgchiet.edu.eg

The table below summarizes the explored biological activities of this compound and related heterocyclic compounds.

Biological ActivityCompound Class / DerivativeKey Research FindingsReference Index
AntimicrobialThis compound (TCNA)Effectively inhibited the growth of multidrug-resistant bacteria in vitro.
Antiviral2,5,6-Trichlorobenzimidazole RibonucleosidesShowed significant activity against human cytomegalovirus (HCMV) with IC50 values between 0.5-14.2 µM. nih.gov
Antiviral2,5,6-Trichloroindole NucleosidesPotent inhibition of HCMV, with some analogues having IC50 values as low as 0.23 µM. nih.gov
AntineuroinflammatoryIsatin DerivativesCertain chlorinated derivatives reduced the release of pro-inflammatory mediators in activated microglia cells. mdpi.com
AntineuroinflammatoryCoumarin DerivativesEffectively inhibited nitric oxide production in LPS-stimulated macrophage cells. chiet.edu.eg

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5,6 Trichloronicotinamide Derivatives

Systematic Modification of the Nicotinamide (B372718) Scaffold for Enhanced Bioactivity

Systematic modification of a lead compound is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the 2,5,6-trichloronicotinamide scaffold, this involves altering substituents on both the pyridine (B92270) ring and the amide functionality.

Research on related nicotinamide derivatives has demonstrated that modifications at various positions of the pyridine ring can significantly impact bioactivity. For instance, in a series of 6-[5-(substituted-phenyl)furan-2-yl]nicotinamidine derivatives, the nature of the substituent on the phenyl ring influenced antimicrobial activity. nih.gov Compounds with electron-donating groups like methoxy (B1213986) or dimethylamino, as well as those with electron-withdrawing halogen atoms, showed varied effects on different microorganisms, highlighting the nuanced role of electronic properties in bioactivity. nih.gov

In another study focusing on N-phenylnicotinamide derivatives, the introduction of electron-withdrawing groups on the N-phenyl ring generally led to better antibacterial activity compared to those with electron-donating groups. amazonaws.com Derivatives bearing halogen atoms exhibited particularly potent antibacterial effects. amazonaws.com This suggests that for this compound, further substitution on the pyridine ring or derivatization of the amide with various substituted phenyl groups could be a fruitful strategy for enhancing bioactivity.

A synthetic strategy for tetrachlorantraniliprole, an insecticide, started from 2,3,5-trichloropyridine, a scaffold closely related to the core of this compound. acs.org This multi-step synthesis underscores the utility of substituted trichloropyridines as versatile intermediates for accessing complex, biologically active molecules. acs.org

Interactive Table: Bioactivity of Substituted Nicotinamide Analogs

Compound ID Scaffold R Group Observed Bioactivity
4b 6-[5-(phenyl)furan-2-yl]nicotinamidine p-OCH3 Lower antimicrobial activity vs. parent
4d 6-[5-(phenyl)furan-2-yl]nicotinamidine p-N(CH3)2 Lower antimicrobial activity vs. parent
4g 6-[5-(phenyl)furan-2-yl]nicotinamidine 3,5-dichloro Substantial SOD-like effect
4h 6-[5-(phenyl)furan-2-yl]nicotinamidine 3,5-difluoro Substantial SOD-like effect
N/A N-phenylnicotinamide Electron-withdrawing group Good antibacterial activity

Influence of Halogen Substituents on Molecular Interactions and Target Binding

The presence and positioning of halogen atoms on an aromatic scaffold are critical determinants of its biological activity, influencing everything from target binding affinity to metabolic stability. The three chlorine atoms on the this compound ring are expected to significantly impact its molecular interactions.

Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. nih.gov The strength of this interaction is influenced by the type of halogen and the electronic nature of the scaffold it is attached to. nih.gov Electron-withdrawing groups on the aromatic ring tend to strengthen halogen bonds. nih.gov In the case of this compound, the electron-withdrawing nature of the pyridine ring and the additional chlorine atoms would likely enhance the ability of the chlorine atoms to act as halogen bond donors.

Studies on other halogenated heterocycles support the importance of these interactions. For example, in a series of 1-benzoyl-3-(halogenophenyl)thioureas, halogen bonding and other intermolecular interactions were found to be crucial in stabilizing the crystal structures. acs.org Similarly, research on 3,5,6-trichloropyridine-2-oxyacetic acid bridged manganese coordination polymers highlighted the role of Cl···Cl interactions in the crystal packing. researchgate.net

The position of the halogen substituents is also critical. A study on nicotinamidine derivatives showed that halogenated compounds, such as those with 3,5-dichloro or 3,5-difluoro substitutions, exhibited significant biological effects. nih.gov In the context of this compound, the specific arrangement of chlorine atoms would create a distinct electrostatic potential surface, dictating its binding orientation within a biological target.

Amide Group Derivatization and its Impact on Pharmacological Properties

The amide group of this compound is a key site for derivatization to modulate its pharmacological properties. The hydrogen bond donor and acceptor capabilities of the amide group are crucial for molecular recognition at the target site. Modification of this group can influence solubility, membrane permeability, metabolic stability, and target affinity.

Synthesis of N-phenyl nicotinamide derivatives has shown that substituents on the aniline (B41778) ring play a significant role in determining antibacterial and antifungal activity. amazonaws.com For example, a derivative with a chloro substituent (compound 4c in the study) showed excellent activity against both bacterial and fungal strains. amazonaws.com This highlights the potential of synthesizing a library of N-substituted this compound derivatives to explore and optimize biological activity.

The synthesis of 2-aminopyridine (B139424) derivatives, another related class of compounds, can be achieved through the reaction of 2-chloropyridines with amide solvents under microwave irradiation, demonstrating a versatile method for introducing nitrogen-based substituents. tandfonline.com This approach could potentially be adapted for the derivatization of the this compound scaffold.

Furthermore, the quaternization of the pyridine nitrogen in nicotinamide derivatives has been shown to be an effective strategy for generating compounds with significant antifungal activity. nih.gov This suggests that modifications at the pyridine nitrogen of this compound, in conjunction with amide derivatization, could lead to novel bioactive compounds.

Interactive Table: Impact of Amide Derivatization on Bioactivity of Nicotinamide Analogs

Parent Scaffold Amide Modification Substituent on Phenyl Ring Resulting Bioactivity
Nicotinic acid N-phenylamide -H Moderate antibacterial activity
Nicotinic acid N-phenylamide -Cl Excellent antibacterial activity
Nicotinic acid N-phenylamide -NO2 Good antibacterial activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciforum.net These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.

While no specific QSAR models for this compound derivatives are publicly available, studies on related structures illustrate the potential of this approach. For example, QSAR studies on a series of nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors have been conducted to identify key structural features responsible for their activity. researchgate.net These models can help in proposing new candidates with improved potency. researchgate.net

Similarly, a QSAR analysis of neonicotinoid insecticides, which also feature a pyridine ring, successfully developed predictive models for their activity against cowpea aphids. sciforum.net The models indicated that factors such as the number of rings and the basicity of the core structure were important for insecticidal activity. sciforum.net

For this compound derivatives, a QSAR study would typically involve:

Data Set Preparation: Assembling a series of this compound analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the biological activity. sciforum.net

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques.

A successful QSAR model could provide valuable insights into which structural modifications on the this compound scaffold are likely to enhance a desired biological activity.

Computational Approaches to SAR/SPR Elucidation and Lead Optimization

In addition to QSAR, a variety of other computational methods are instrumental in elucidating SAR and SPR and in guiding lead optimization. These approaches provide insights at the atomic level, helping to rationalize observed activities and to design new molecules with improved properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For this compound derivatives, docking studies could be used to:

Identify potential binding modes within a target's active site.

Explain how different substituents on the scaffold influence binding affinity.

Prioritize which analogs to synthesize based on their predicted binding scores and interactions.

A study on 3,5,6-trichloropyridin-2-yl derivatives used molecular docking to investigate their binding to penicillin-binding protein 2a and lanosterol (B1674476) 14-alpha demethylase, revealing good affinity towards the active sites of these enzymes. scilit.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-target complex, offering insights into the stability of binding poses and the role of solvent molecules. This can be particularly useful for understanding the flexibility of the target and the ligand and for calculating binding free energies.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. For 3,5,6-trichloropyridin-2-yl derivatives, in silico ADMET predictions suggested good membrane permeability and gastrointestinal absorption. scilit.com Such predictions for this compound analogs would be crucial for early-stage filtering of compounds with potentially poor pharmacokinetic profiles.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic properties of molecules, such as their electrostatic potential and frontier molecular orbitals (HOMO/LUMO). researchgate.net These properties are fundamental to understanding reactivity and intermolecular interactions. For instance, DFT studies have been used to explore the energetic features of supramolecular assemblies involving trichloropyridine moieties. mdpi.com

By integrating these computational approaches, researchers can build a comprehensive understanding of the SAR and SPR for this compound derivatives, enabling a more efficient and rational approach to lead optimization.

Emerging Research Directions and Future Perspectives for 2,5,6 Trichloronicotinamide

Discovery of Novel Therapeutic Targets for 2,5,6-Trichloronicotinamide-Derived Compounds

While research on this compound itself is in the early stages, its derivatives are showing significant promise in the realm of therapeutic development. A key area of investigation is in oncology, specifically targeting mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS). The KRAS G12C mutation is a known driver in several difficult-to-treat cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. google.com

Recent patent literature discloses that derivatives of this compound are being developed as inhibitors of the KRAS G12C mutant. google.comepo.org These compounds are designed to modulate the activity of KRAS, thereby interfering with the signaling pathways that regulate cell growth, differentiation, and proliferation in cancerous cells. google.com The development of such targeted therapies holds the potential to offer new treatment options for patients with these specific cancer types. google.comepo.org

Beyond oncology, the structural relationship of this compound to nicotinamide (B372718), a form of vitamin B3 with known biological activities, suggests a broader potential for therapeutic applications that warrants further investigation. lookchem.com The core structure could serve as a scaffold for developing inhibitors of other enzymes or modulators of various cellular processes.

Table 1: Investigational Therapeutic Applications of this compound Derivatives

Therapeutic AreaTargetPotential IndicationReference
OncologyKRAS G12C MutantNon-Small Cell Lung Cancer, Colorectal Cancer, Pancreatic Cancer google.comepo.org
OncologyKRAS, HRAS, and/or NRASOncological Disorders google.com

Integration into Agrochemical Research Platforms

The pyridine (B92270) and nicotinamide chemical motifs are well-established in the agrochemical industry, forming the basis for a variety of successful herbicides, insecticides, and fungicides. nih.gov Nicotinic acid derivatives, for example, are recognized for their broad-spectrum applications in crop protection. nih.gov This existing knowledge base provides a strong rationale for exploring the potential of this compound and its derivatives in agriculture.

The introduction of chlorine atoms onto the nicotinamide scaffold can significantly alter the compound's biological activity and physical properties, potentially leading to the discovery of new agrochemical agents with improved efficacy or novel modes of action. Research in this area could focus on synthesizing and screening a library of this compound derivatives against a wide range of plant pathogens and insect pests. For instance, studies on other chlorinated pyridine derivatives have demonstrated their potential as insecticides. nih.gov The structural similarities suggest that this compound could be a valuable building block for creating the next generation of crop protection solutions. nih.gov

Potential in Material Science and Advanced Functional Materials

The unique structural characteristics of this compound, particularly the presence of multiple chlorine atoms, make it an intriguing candidate for applications in material science. lookchem.com The chlorine atoms can influence the compound's chemical reactivity, stability, and intermolecular interactions, potentially leading to the development of new materials with specific, desirable properties. lookchem.com

Derivatives of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) are already being studied in material science as model compounds to understand molecular conformations and interactions within molecular crystals. mdpi.com This line of research suggests that this compound could be used to create advanced functional materials. Potential applications could include the development of novel polymers, coatings, or organic electronic materials where the specific arrangement of atoms and functional groups leads to unique optical or electronic properties. lookchem.combldpharm.com Further research is needed to fully explore how the distinct features of this compound can be harnessed for material science innovations.

Development of Robust and Sustainable Synthetic Manufacturing Processes

As interest in this compound and its derivatives grows, the development of efficient and sustainable manufacturing processes becomes increasingly important. Current synthetic routes are primarily for laboratory-scale production. chemicalbook.com Future research will need to focus on creating scalable, cost-effective, and environmentally friendly methods for synthesizing this compound.

This could involve exploring green chemistry principles, such as the use of less hazardous solvents, recyclable catalysts, and more energy-efficient reaction conditions. rsc.orgresearchgate.netmdpi.com For example, research into the sustainable synthesis of other heterocyclic compounds, like 2,4,6–triarylpyridines and benzoxazole (B165842) derivatives, highlights methodologies that could be adapted for the production of this compound. mdpi.comresearchgate.net The development of such processes will be crucial for enabling the broader application of this compound in both pharmaceutical and material science research.

Translational Research Pathways and Clinical Development Potential for Advanced Derivatives

For derivatives of this compound showing promise in preclinical studies, particularly in oncology, the path forward involves rigorous translational research and clinical development. nih.gov This process will require extensive in vitro and in vivo testing to establish the efficacy and safety of these novel compounds. nih.gov

The initial focus will likely be on the KRAS G12C inhibitors, given the clear unmet medical need. google.comepo.org The clinical development pathway for these compounds would involve Phase I trials to assess safety and determine the appropriate dosage, followed by Phase II and III trials to evaluate their effectiveness in treating specific cancers. nih.gov The journey from a promising lead compound to an approved therapeutic is long and complex, but the initial findings for this compound derivatives provide a strong foundation for future clinical investigations. google.comepo.orgnih.gov

Q & A

Q. How can researchers optimize the synthesis of 2,5,6-trichloronicotinamide derivatives for reproducibility?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, in analogous trisubstituted benzimidazoles, substituting ether or thioether groups at the 6-position improved yield and stability . Use high-performance liquid chromatography (HPLC) with ultraviolet detection (e.g., 254 nm) to monitor reaction progress and purity. Reference analytical standards (e.g., 2,4,5-trichloroaniline derivatives) for calibration .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 v/v) to quantify impurities. Compare retention times against certified standards (≥95% purity) .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS). For chlorine isotope patterns, electrospray ionization (ESI-MS) is critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods for weighing and synthesis to avoid inhalation.
  • Wear nitrile gloves and safety goggles; avoid contact with skin or mucous membranes.
  • Store in airtight containers at 4°C, away from light, to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Analysis : Replace the 5-position amide group with carboximide or sulfonamide moieties to assess impact on target binding. In FtsZ-targeting benzimidazoles, 4-fluorophenoxy at the 6-position increased potency (MIC: 0.63–12.5 µg/mL) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial FtsZ (PDB ID: 4DXD). Validate with isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd = 1.32 µM for compound 5a) .

Q. How should researchers validate the molecular target of this compound in antimicrobial studies?

  • Methodological Answer :
  • Target Knockdown : Use CRISPR-Cas9 to delete the putative target gene (e.g., ftsZ in Mycobacterium tuberculosis) and compare inhibitory effects.
  • Biophysical Assays : Perform light scattering assays to monitor FtsZ polymerization inhibition. Confirm via transmission electron microscopy (TEM) for filament disassembly .

Q. How to resolve contradictions in bioactivity data across different bacterial strains?

  • Methodological Answer :
  • Strain-Specific Profiling : Test analogs against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) models. Differences in cell wall permeability (e.g., outer membrane proteins) may explain variability.
  • Efflux Pump Inhibition : Co-administer sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Methodological Answer :
  • Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals for reproducibility .

Q. Tables for Reference

Key Substituents in Analogs Biological Activity (MIC Range) Target Affinity (Kd)
4-Fluorophenoxy (6-position)0.63–12.5 µg/mL1.32 µM
Butylthio (6-position)2.5–25 µg/mL3.81 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.